molecular formula C15H15Cl3N2OS B11988356 N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11988356
M. Wt: 377.7 g/mol
InChI Key: OQIPURBFPIQVKF-UHFFFAOYSA-N
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Description

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE typically involves the following steps:

    Formation of Thiophene-2-Carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents like potassium permanganate or chromium trioxide.

    Amidation Reaction: The carboxylic acid group is then converted to an amide group by reacting with an amine, in this case, 2,2,2-tri-chloro-1-(2,5-dimethyl-phenylamino)-ethane, under suitable conditions such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium dichromate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium dichromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, thiophene derivatives are explored for their potential therapeutic applications. They can act as inhibitors or modulators of specific biological pathways, making them candidates for drug development.

Industry

In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE would depend on its specific interactions with molecular targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-Carboxylic Acid: A simpler derivative with similar aromatic properties.

    2,5-Dimethylthiophene: Another thiophene derivative with methyl groups at the 2 and 5 positions.

    Thiophene-2-Carboxamide: A related compound with an amide group at the 2 position.

Uniqueness

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(2,5-DIMETHYL-PHENYLAMINO)-ET)-AMIDE is unique due to the presence of the tri-chloro and dimethyl-phenylamino groups, which can impart distinct chemical and biological properties compared to simpler thiophene derivatives.

Properties

Molecular Formula

C15H15Cl3N2OS

Molecular Weight

377.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15Cl3N2OS/c1-9-5-6-10(2)11(8-9)19-14(15(16,17)18)20-13(21)12-4-3-7-22-12/h3-8,14,19H,1-2H3,(H,20,21)

InChI Key

OQIPURBFPIQVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

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